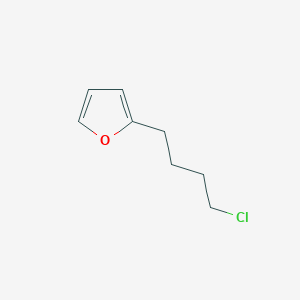
2-(4-Chlorobutyl)furan
Descripción general
Descripción
“2-(4-Chlorobutyl)furan” is a chemical compound with the molecular formula C8H11ClO and a molecular weight of 158.62500 . It is a derivative of furan, a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of “2-(4-Chlorobutyl)furan” involves the use of hydroxyoxetanyl ketones as pivotal intermediates . The synthetic route includes transformations such as selective organo-catalyzed cross-ketol addition, synthesis of hydroxymethyl-tethered furans through Bi (OTf)3 catalyzed dehydrative cycloisomerization of α-hydroxyoxetanyl ketones .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobutyl)furan” consists of a furan ring with a 4-chlorobutyl group attached to it . Furan is a five-membered aromatic heterocycle, and the 4-chlorobutyl group is a four-carbon alkyl chain with a chlorine atom attached .Chemical Reactions Analysis
Furan, the parent compound of “2-(4-Chlorobutyl)furan”, is known for its ability to undergo a wide range of reactions . It can serve as an immediate precursor to many important substructures, making it a key player in synthetic chemistry .Aplicaciones Científicas De Investigación
Photochemical Synthesis
- The research by Guizzardi et al. (2000) demonstrates the use of 2-(4-Chlorobutyl)furan in the photochemical preparation of various heterocycles, highlighting its application in the synthesis of complex organic compounds through photolysis processes (Guizzardi et al., 2000).
Metal-Free Photochemical Reactions
- Protti et al. (2012) explored a one-step, metal-free photochemical reaction utilizing 2-(4-Chlorobutyl)furan. This process is significant for its environmental convenience, given the use of less expensive chlorophenols compared to bromo or iodo analogues (Protti et al., 2012).
Synthesis of Furan Derivatives
- Haines et al. (2011) describe a method involving 2-(4-Chlorobutyl)furan for creating 2,4-disubstituted furan derivatives. This strategy includes a deacetylation step and allows for diverse substituent elaboration, useful in organic synthesis (Haines et al., 2011).
Environmental Implications in Photo-Oxidation
- Alvarez et al. (2009) investigated the application of 2-(4-Chlorobutyl)furan in the photo-oxidation of furan and its derivatives, with a focus on environmental implications. Their study highlights the formation of specific unsaturated dicarbonyl products in this process (Alvarez et al., 2009).
Atmospheric Degradation Study
- Villanueva et al. (2007) researched the atmospheric degradation of furan, where 2-(4-Chlorobutyl)furan plays a role in understanding the reaction pathways and products formed, especially in environments with high chlorine atom concentrations (Villanueva et al., 2007).
Biological Activity and DNA Binding
- Laughton et al. (1995) explored the complex between DNA and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. This study is crucial for understanding the structural origins of DNA-binding affinity and its biological implications (Laughton et al., 1995).
Antiprotozoal Activity
- Das et al. (1977) synthesized and evaluated the antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans, revealing the potential of 2-(4-Chlorobutyl)furan derivatives in medicinal chemistry, particularly against Trypanosoma rhodesiense (Das et al., 1977).
Crystallographic and Spectroscopic Studies
- Choi et al. (2008) conducted a study on the crystal structure and spectroscopic properties of 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, providing insights into the structural aspects of such compounds (Choi et al., 2008).
Anti-Inflammatory Activity
- Igidov et al. (2022) investigated the synthesis and anti-inflammatory activity of certain furan derivatives, demonstrating the medicinal potential of compounds related to 2-(4-Chlorobutyl)furan (Igidov et al., 2022).
Electrochemical Polymerization
- Mo et al. (2015) explored the electrochemical polymerization of 2-(thiophen-2-yl)furan derivatives, highlighting the potential applications in supercapacitor technologies (Mo et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorobutyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHGGAMSRJHPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535437 | |
| Record name | 2-(4-Chlorobutyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobutyl)furan | |
CAS RN |
92638-96-5 | |
| Record name | 2-(4-Chlorobutyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


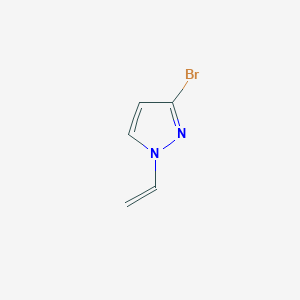
![7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3361586.png)
![1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361592.png)
![2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361600.png)

![Furo[2,3-b]pyridine, 2-nitro-](/img/structure/B3361623.png)
![Furo[3,2-b]pyridine, 2-nitro-](/img/structure/B3361624.png)
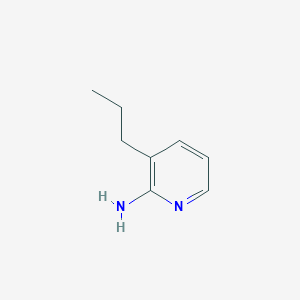

![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)
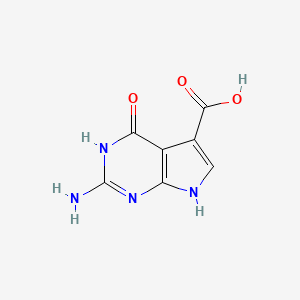
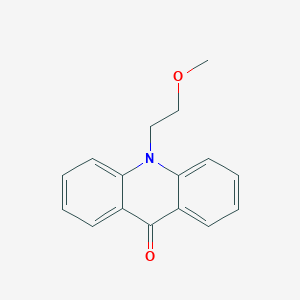
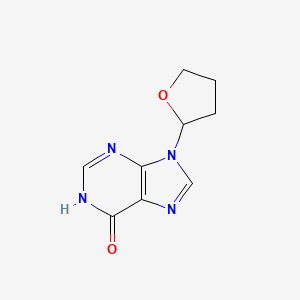
![3-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one](/img/structure/B3361672.png)